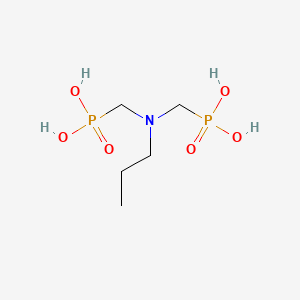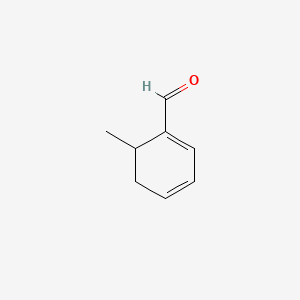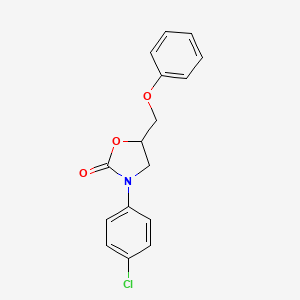
3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone is an organic compound that belongs to the class of oxazolidones This compound is characterized by the presence of a chlorophenyl group and a phenoxymethyl group attached to an oxazolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone typically involves the reaction of p-chlorophenyl isocyanate with phenoxymethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the oxazolidone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidone ring, potentially converting it into a more reduced form, such as an oxazolidine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of phenoxymethyl aldehyde or phenoxymethyl carboxylic acid.
Reduction: Formation of oxazolidine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(p-Chlorophenyl)-1,1-dimethylurea (Monuron): A herbicide with a similar chlorophenyl group.
2,4-Dichlorophenoxyacetic Acid: Another compound with chlorophenyl functionality, used as a herbicide.
Comparison: 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone is unique due to the presence of both the oxazolidone ring and the phenoxymethyl group, which confer distinct chemical and biological properties. Unlike Monuron and 2,4-Dichlorophenoxyacetic Acid, which are primarily used as herbicides, this compound has broader applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
5255-83-4 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H14ClNO3/c17-12-6-8-13(9-7-12)18-10-15(21-16(18)19)11-20-14-4-2-1-3-5-14/h1-9,15H,10-11H2 |
InChI Key |
FWWMCADQJUYJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

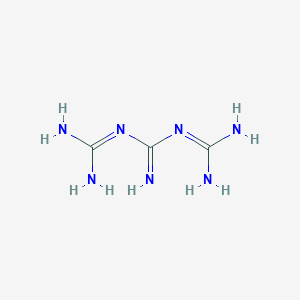

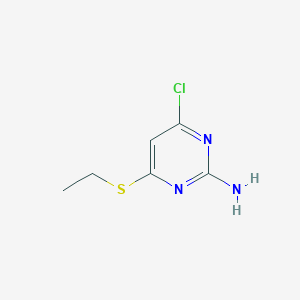
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
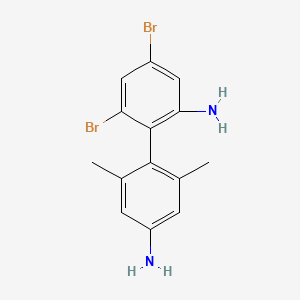
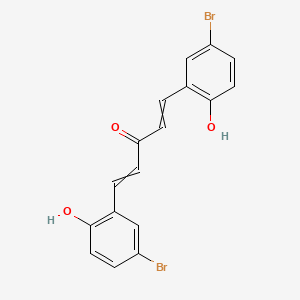
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
